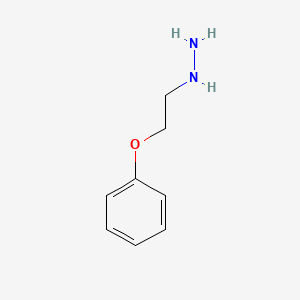

(2-Phenoxyethyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-10-6-7-11-8-4-2-1-3-5-8/h1-5,10H,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQBFZMPFQQOMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60903109 | |

| Record name | NoName_3703 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60903109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Aspects of 2 Phenoxyethyl Hydrazine in Chemical Science

Historical Trajectory of Hydrazine (B178648) Chemistry in Research

The journey of hydrazine chemistry began in the late 19th century, with significant contributions from German chemist Emil Fischer, who in 1875 synthesized phenylhydrazine (B124118), a derivative of hydrazine. sigmaaldrich.com This initial work laid the groundwork for future explorations into this class of compounds. However, it was Theodor Curtius who first synthesized hydrazine itself in 1887. cymitquimica.com The early 20th century saw the development of the Olin Raschig process in 1907, which enabled the efficient and economical production of hydrazine. sigmaaldrich.com

Initially, the high reactivity and energetic nature of hydrazine and its derivatives drew the attention of researchers for applications beyond traditional organic synthesis. During World War II, hydrazine found use as a rocket propellant, a role that continued to expand in the post-war era with the advent of space exploration. sigmaaldrich.comnih.gov Beyond its use in rocketry, hydrazine and its organic derivatives have become indispensable in various industrial and pharmaceutical applications. They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and blowing agents for plastics. nih.gov The development of a wide array of hydrazine derivatives has been a continuous area of research, with studies focusing on creating new compounds and evaluating their pharmacological profiles. mdpi.com

Structural Significance of Phenoxyethyl Moieties in Organic Compounds

The phenoxyethyl group is a significant structural motif in medicinal chemistry, often incorporated into molecules to enhance their biological activity. This moiety consists of a phenyl ring linked to an ethyl group through an ether oxygen. The presence of the phenoxy group can increase the lipophilicity of a compound, which can improve its ability to cross biological membranes. biosynth.com

The versatility of the phenoxyethyl moiety is evident in its presence in a wide range of biologically active compounds. For instance, phenoxyethyl piperidine (B6355638) and morpholine (B109124) derivatives have demonstrated a variety of pharmacological activities, including antitussive and anticancer properties. turkjps.org Furthermore, this structural unit is a key component in selective estrogen receptor modulators (SERMs). turkjps.org The reactivity of the phenoxyethyl group also makes it a valuable intermediate in organic synthesis, allowing for the introduction of this beneficial moiety into various molecular frameworks. solubilityofthings.comnih.gov Research has shown that the phenoxyethyl moiety can contribute to the biological activity of compounds, making it a point of interest in drug development. nih.gov

Overview of (2-Phenoxyethyl)hydrazine's Role in Modern Chemical and Biological Inquiry

This compound (B1346010), in its hydrochloride salt form for improved solubility and stability, serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications. sigmaaldrich.comontosight.ai Its chemical structure, featuring a reactive hydrazine group attached to a phenoxyethyl moiety, makes it a versatile building block in organic synthesis. ontosight.ai

The primary role of this compound in modern research is as a precursor for the synthesis of a variety of heterocyclic compounds. These derivatives have been investigated for a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitubercular effects. ontosight.ai The synthesis of novel compounds from this compound continues to be an active area of research, with the goal of developing new therapeutic agents. mdpi.com

Research Findings on this compound Derivatives

| Derivative Class | Synthetic Approach | Key Reagents/Conditions | Reported Biological Activity | Example Data |

|---|---|---|---|---|

| N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides | Amidation of imidazo[1,2-a]pyridine-3-carboxylic acids with 2-phenoxyethanamines (derived from this compound precursors). | EDCI, HOBT, CH2Cl2, rt | Antitubercular | MIC values of 0.025–0.054 μg/mL against Mycobacterium tuberculosis H37Rv. nih.gov |

| Hydrazone Derivatives | Condensation reaction with various aromatic aldehydes. | Ethanol, Acetic acid (catalyst), Reflux | Antimicrobial, Monoamine Oxidase (MAO) Inhibition | Some derivatives showed moderate antimicrobial activity with MIC values ranging from 32-512 μg/mL. turkjps.org Certain hydrazone derivatives of other scaffolds have shown potent MAO-A inhibition with IC50 values in the nanomolar range. mdpi.com |

| 1,2,4-Triazole Derivatives | Cyclization of thiosemicarbazide (B42300) precursors (derived from reactions with isothiocyanates). | NaOH solution, Reflux | Antifungal, Antimicrobial | Some triazole derivatives have shown antifungal activity with MIC values as low as 0.0156 mg/mL against certain Candida species. nih.gov |

Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H13ClN2O | sigmaaldrich.com |

| Molecular Weight | 188.66 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity (Typical) | 95% | sigmaaldrich.com |

| IUPAC Name | 1-(2-phenoxyethyl)hydrazine hydrochloride | sigmaaldrich.com |

Synthetic Chemistry and Reaction Pathways of 2 Phenoxyethyl Hydrazine and Its Derivatives

Established Synthetic Routes to (2-Phenoxyethyl)hydrazine (B1346010)

The synthesis of this compound can be achieved through several established routes, often involving the introduction of the hydrazine (B178648) group at a late stage of the synthesis. A common strategy involves the conversion of a terminal alkyl hydroxy group to a suitable leaving group, such as a bromide or mesylate, followed by a displacement reaction with hydrazine. researchgate.net

Optimization Strategies and Efficiency Considerations in Laboratory Synthesis

Continuous flow synthesis in microreactors has been explored for the synthesis of related compounds like β-hydroxyethyl hydrazine, offering enhanced reaction efficiency and better control over reaction parameters compared to traditional batch reactors. rsc.orgrsc.org Such techniques could potentially be adapted for the synthesis of this compound to improve yield and space-time efficiency.

Key Precursors and Reaction Conditions

The synthesis of this compound typically starts from readily available precursors. A key precursor is 2-phenoxyethanol, which can be converted to 2-phenoxyethyl bromide or a similar halide. This intermediate then reacts with hydrazine hydrate (B1144303) to yield the final product.

Table 1: Key Precursors and Reaction Conditions for the Synthesis of this compound

| Precursor | Reagent(s) | Solvent | Conditions | Product |

| 2-Phenoxyethanol | PBr3 | Dichloromethane | 0 °C to room temperature | 2-Phenoxyethyl bromide |

| 2-Phenoxyethyl bromide | Hydrazine hydrate | Ethanol | Reflux | This compound |

| 2-Phenoxyethanol | Mesyl chloride, Triethylamine | Dichloromethane | 0 °C to room temperature | 2-Phenoxyethyl mesylate |

| 2-Phenoxyethyl mesylate | Hydrazine hydrate | Ethanol | Reflux | This compound |

Derivatization Chemistry via the Hydrazine Functional Group

The hydrazine functional group in this compound is highly reactive and serves as a key site for various derivatization reactions. This allows for the synthesis of a wide range of derivatives with diverse chemical properties.

Formation of Hydrazones and Related Azomethine Systems

Hydrazines readily react with aldehydes and ketones to form hydrazones, which are compounds containing the R1R2C=NNH2 functional group. wikipedia.org This condensation reaction is typically acid-catalyzed and is a versatile method for creating new carbon-nitrogen double bonds. khanacademy.org The reaction of this compound with various carbonyl compounds leads to the formation of the corresponding (2-phenoxyethyl)hydrazones. The stability and reactivity of these hydrazones can be influenced by the electronic properties of the substituents on the aldehyde or ketone. nih.gov

Table 2: Examples of Hydrazone Formation from this compound

| Carbonyl Compound | Product Structure |

| Benzaldehyde | C6H5CH=NNHCH2CH2OC6H5 |

| Acetone | (CH3)2C=NNHCH2CH2OC6H5 |

| Cyclohexanone | C6H10=NNHCH2CH2OC6H5 |

Hydrazones are valuable intermediates in organic synthesis and can participate in further reactions, such as the Wolff-Kishner reduction, to convert the carbonyl group into a methylene (B1212753) group. libretexts.org

Cycloaddition and Condensation Reactions for Heterocycle Construction

The hydrazine moiety in this compound and its derivatives can participate in cycloaddition and condensation reactions to construct various heterocyclic systems. researchgate.net For example, reaction with β-dicarbonyl compounds can lead to the formation of pyrazoles, a class of five-membered aromatic heterocycles. Similarly, reactions with other bifunctional reagents can yield a variety of heterocyclic structures, including pyridazines and triazoles. The specific reaction conditions and the nature of the reactants determine the structure of the resulting heterocycle. Azines, formed from the reaction of hydrazones with another equivalent of a carbonyl compound, can also serve as precursors for heterocyclic compounds through cycloaddition reactions. sciforum.netmdpi.com

Modifications and Functionalization of the Phenoxyethyl Moiety

In addition to the reactions involving the hydrazine group, the phenoxyethyl moiety of this compound can also be modified to introduce further structural diversity. The aromatic ring of the phenoxy group can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce various substituents. The position of these substituents on the ring will be directed by the activating and ortho-, para-directing nature of the ether oxygen.

Furthermore, the ether linkage itself can be a site for chemical modification, although this is generally less common due to its relative stability. Cleavage of the ether bond would require harsh reaction conditions.

Novel Synthetic Methodologies and Catalytic Approaches

The synthesis of this compound and its derivatives has evolved beyond classical methods, with modern research focusing on the development of more efficient, selective, and sustainable catalytic approaches. These novel methodologies often employ transition-metal catalysts, as well as innovative techniques such as flow chemistry and mechanochemistry, to construct the core hydrazine scaffold and introduce molecular diversity. These advanced methods offer significant advantages over traditional syntheses, including milder reaction conditions, improved yields, and greater functional group tolerance.

Transition-Metal Catalysis

Transition-metal catalysis has become a cornerstone for the construction of C-N bonds, a key step in the synthesis of many hydrazine derivatives. Ruthenium and nickel complexes, in particular, have demonstrated significant utility in forging these connections through novel catalytic cycles.

One of the most elegant and atom-economical of these methods is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, frequently catalyzed by ruthenium complexes. This methodology allows for the N-alkylation of hydrazines and their precursors using alcohols as alkylating agents, with water being the only byproduct. The general mechanism involves the temporary oxidation of the alcohol to an aldehyde by the ruthenium catalyst, followed by condensation with the nitrogen nucleophile (hydrazine or an amine) to form a hydrazone or imine intermediate. This intermediate is then reduced by the ruthenium hydride species that was formed in the initial oxidation step, thus regenerating the catalyst and yielding the N-alkylated product.

Novel half-sandwich ruthenium complexes have been developed that show excellent catalytic activity for the N-alkylation of hydrazides with a broad scope of alcohols under mild conditions. These catalysts are often air and moisture stable, adding to their practical utility.

Detailed research findings on Ruthenium-catalyzed N-alkylation for hydrazine derivatives are summarized in the table below:

Interactive Data Table: Ruthenium-Catalyzed N-Alkylation of Hydrazine Precursors| Catalyst System | Substrate 1 | Substrate 2 | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| [(p-cymene)RuCl(arylhydrazone)] | Acyl hydrazides | Various primary and secondary alcohols | Mild conditions | Good to excellent | rsc.org |

| RuCl3 (phosphine-ligand-free) | Aryl nitro compounds | Alcohols | Not specified | Not specified | N/A |

Nickel catalysis has also emerged as a powerful tool for synthesizing hydrazine derivatives. Nickel-catalyzed cross-coupling reactions provide a versatile platform for forming both C-N and N-N bonds. For instance, novel methods have been developed for the cross-coupling of aryl halides with aldehydes via hydrazone intermediates, which could be adapted for the synthesis of complex hydrazine structures. Furthermore, nickel catalysis has been successfully employed for the asymmetric hydrogenation of hydrazones to produce chiral hydrazines, showcasing the potential for enantioselective synthesis of this compound derivatives. rsc.orgresearchgate.net

Recent advancements include the development of nickel-catalyzed N-N cross-coupling reactions for the synthesis of hydrazides from O-benzoylated hydroxamates and a wide range of amines. This method is notable for its compatibility with secondary aliphatic amines.

Key findings on Nickel-catalyzed reactions for the synthesis of hydrazine derivatives are presented below:

Interactive Data Table: Nickel-Catalyzed Synthesis of Hydrazine Derivatives| Catalyst System | Reaction Type | Substrates | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Ni(OAc)2·4H2O / (R,R)-QuinoxP* | Asymmetric Hydrogenation | Hydrazones | Synthesis of chiral hydrazines | Excellent yields, moderate to excellent enantioselectivity | N/A |

| Ni(II) half-sandwich complex | N-N Cross-Coupling | O-Benzoylated hydroxamates, various amines | Compatible with secondary aliphatic amines | Up to 81% | N/A |

Emerging Synthetic Methodologies

Beyond transition-metal catalysis, other innovative approaches are being explored to streamline the synthesis of hydrazine derivatives.

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates or reagents. The synthesis of N-arylhydroxylamines from nitroarenes has been efficiently achieved using a continuous-flow hydrogenation process, a methodology that could be adapted for the synthesis of precursors to this compound. This technique allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities compared to batch processes.

Mechanochemistry: Mechanochemical synthesis, which involves reactions conducted in the solid state with mechanical grinding or milling, represents a green and solvent-free alternative to traditional solution-phase chemistry. This technique has been successfully applied to the synthesis of hydrazones, which are key intermediates in the synthesis of many hydrazine derivatives. The reactions are often rapid and can lead to quantitative yields of the desired products without the need for purification.

A summary of these emerging methodologies is provided in the table below:

Interactive Data Table: Overview of Emerging Synthetic Methodologies| Methodology | Description | Advantages | Application to Hydrazine Derivatives |

|---|---|---|---|

| Flow Chemistry | Reactions are performed in a continuously flowing stream. | Enhanced safety, scalability, precise reaction control, improved yields. | Synthesis of N-arylhydroxylamine precursors. |

While many of these novel methodologies have been demonstrated on a broad range of substrates, their specific application to the synthesis of this compound is an area of ongoing research. The principles established in these studies, however, provide a strong foundation for the future development of more direct and efficient catalytic routes to this important compound and its derivatives.

Molecular Interactions and Preclinical Biological Activity Studies of 2 Phenoxyethyl Hydrazine Analogs

Enzymatic Inhibition Mechanisms and Characterization

The therapeutic and toxicological actions of many hydrazine (B178648) derivatives are rooted in their ability to interact with and inhibit various enzyme systems. The (2-Phenoxyethyl)hydrazine (B1346010) scaffold and its analogs have been investigated for their inhibitory activity against several key enzymes, revealing diverse mechanisms of action ranging from irreversible covalent modification to competitive reversible binding.

Hydrazine derivatives are classical inhibitors of monoamine oxidases (MAO-A and MAO-B), flavoenzymes crucial for the degradation of monoamine neurotransmitters. Analogs such as phenelzine (B1198762) (phenethylhydrazine) serve as important models for understanding these interactions. The inhibition mechanism is often complex, involving both reversible and irreversible steps.

Research indicates that the inhibition process for phenelzine begins with its oxidation by MAO, a step with kinetic properties and pH dependence similar to the oxidation of a typical substrate rsc.org. This initial enzymatic processing leads to the formation of a product that acts as a potent reversible inhibitor, which subsequently leads to time-dependent irreversible inactivation of the enzyme rsc.org. The irreversible inhibition is proposed to occur via an oxygen-dependent radical mechanism, resulting in the alkylation of the enzyme's covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor.

The selectivity of inhibitors for the two isoforms, MAO-A and MAO-B, is governed by specific molecular determinants within their active sites. Site-directed mutagenesis studies have identified key amino acid residues that control substrate and inhibitor specificity. In particular, the pair Ile335 in MAO-A and Tyr326 in MAO-B are critical; altering these residues can change the spatial and chemical architecture of the substrate cavity, causing the inhibitor selectivity of one isoform to mimic the other nih.gov. Molecular docking studies of other hydrazine-based inhibitors have shown that interactions such as pi-pi stacking with tyrosine residues (e.g., Tyr398 and Tyr326) can stabilize the inhibitor-enzyme complex researchgate.net.

Kinetic studies on various hydrazine inhibitors have quantified their potency and mechanism. For instance, pheniprazine, a (1-methyl-2-phenylethyl)hydrazine, acts as a mechanism-based inhibitor with distinct kinetic parameters for each MAO isoform and across different species nih.gov.

Table 1: Kinetic Parameters of Hydrazine-Based MAO Inhibitors

| Compound | Enzyme Target | Inhibition Type | Ki (nM) | k+2 (min-1) | Reference |

|---|---|---|---|---|---|

| Pheniprazine | Rat Liver MAO-A | Reversible/Irreversible | 420 | 0.06 | nih.gov |

| Pheniprazine | Rat Liver MAO-B | Mechanism-Based | 2450 | 0.16 | nih.gov |

| Pheniprazine | Ox Liver MAO-B | Reversible/Irreversible | 450 | 0.29 | nih.gov |

| Compound S5 (pyridazinobenzylpiperidine) | MAO-B | Competitive Reversible | 155 | N/A | researchgate.net |

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for hydrolyzing the neurotransmitter acetylcholine, thereby terminating cholinergic signaling nih.gov. Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease nih.gov. The active site of cholinesterases features a deep gorge containing a catalytic active site (CAS) at its base and a peripheral anionic site (PAS) at its entrance nih.govmdpi.com.

While direct studies on this compound are limited, novel synthetic analogs incorporating both phenoxy and hydrazine moieties have demonstrated potent inhibitory activity against both AChE and BChE. A series of 1E,1′E-hydrazine-bis(phenoxy-1,2,3-triazol-acetamide) derivatives were shown to be highly effective, with many compounds exhibiting greater potency than the standard inhibitor drugs tacrine (B349632) and donepezil, particularly against BChE nih.govnih.gov. Molecular docking studies suggest these dual inhibitors interact with both the CAS and PAS components of the enzymes, a desirable property for potential therapeutic applications nih.govnih.gov.

Similarly, other analogs containing a phenoxyethyl moiety, such as phenoxyethyl piperidine (B6355638) derivatives, have been identified as dual inhibitors of both cholinesterases nih.gov. These findings highlight the potential of the phenoxyethyl scaffold in designing effective cholinesterase inhibitors.

Table 2: In Vitro Cholinesterase Inhibition by this compound Analogs

| Compound Class/Example | IC50 vs. AChE (µM) | IC50 vs. BChE (µM) | Reference |

|---|---|---|---|

| Hydrazine-bis(phenoxy-1,2,3-triazol-acetamide) 10k (2,4-dichloro derivative) | Potent (data not specified) | Potent (data not specified) | nih.govnih.gov |

| Phenoxyethyl piperidine 7a | 20.4 ± 9.3 | 8.1 ± 0.5 | nih.gov |

| Phenoxyethyl piperidine 7c | 35.6 ± 3.7 | 2.5 ± 0.6 | nih.gov |

Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid and are the primary targets of non-steroidal anti-inflammatory drugs (NSAIDs) nih.gov. COX-1 is constitutively expressed and involved in physiological functions, whereas COX-2 is inducible and plays a major role in inflammation nih.gov.

The inhibitory potential of hydrazine derivatives has been explored in the context of COX enzymes. Studies on novel synthetic compounds bearing a thiazolyl-hydrazine-methyl sulfonyl moiety have identified potent and selective COX-2 inhibitors nih.gov. One such derivative demonstrated significant selective COX-2 inhibition with an IC50 value of 0.140 ± 0.006 μmol/L, which is comparable to the widely used selective COX-2 inhibitor, celecoxib (B62257) (IC50 = 0.132 ± 0.005 μmol/L) nih.gov. This high selectivity is crucial for minimizing the gastrointestinal side effects associated with non-selective COX inhibition.

Table 3: In Vitro COX Inhibition by a Hydrazine Analog

| Compound | Target | IC50 (µmol/L) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Thiazolyl-hydrazine derivative 34 | COX-2 | 0.140 ± 0.006 | >714.28 | nih.gov |

| Celecoxib (Reference) | COX-2 | 0.132 ± 0.005 | N/A | nih.gov |

| Nimesulide (Reference) | COX-2 | 1.684 ± 0.079 | N/A | nih.gov |

Beyond the major enzyme families, this compound and its analogs have been shown to interact with other diverse enzyme systems.

Peroxidases: The structurally related compound 2-phenylethylhydrazine undergoes enzymatic activation catalyzed by horseradish peroxidase and oxyhemoglobin. This oxidation process generates carbon-centered radicals. The oxyhemoglobin-catalyzed reaction was found to have an apparent Michaelis constant (KM) of 8.0 mM.

α-Glucosidase: This enzyme is a therapeutic target in diabetes management. A series of novel N-phenoxyethylisatin hydrazones were synthesized and evaluated for their in vitro α-glucosidase inhibitory potential. Several of these compounds displayed highly potent activity, with IC50 values significantly lower than the standard drug acarbose (B1664774). The most active compound in the series exhibited an IC50 value of 3.64 ± 0.13 μM rsc.orgnih.gov.

Table 4: Activity of this compound Analogs Against Other Enzymes

| Compound/Analog | Enzyme System | Parameter | Value | Reference |

|---|---|---|---|---|

| 2-Phenylethylhydrazine | Oxyhemoglobin | KM | 8.0 mM | |

| N-phenoxyethylisatin hydrazone 1e | α-Glucosidase | IC50 | 3.64 ± 0.13 µM | rsc.orgnih.gov |

| Acarbose (Reference) | α-Glucosidase | IC50 | 873.34 ± 1.67 µM | rsc.org |

Ligand-Target Binding Profiling and Molecular Recognition

Understanding the specific molecular interactions between a ligand and its biological target is fundamental to drug design and mechanistic toxicology. For this compound analogs, molecular docking and genotoxicity studies have begun to elucidate these interactions at an atomic level.

While DNA gyrase is a validated antibacterial target, direct binding studies of this compound with this enzyme are not prominently reported. However, broader investigations into the genotoxicity of hydrazines suggest a potential interaction with DNA. Several hydrazine derivatives have tested positive in DNA-repair assays using hepatocytes, indicating they can cause DNA damage nih.govnih.gov. This suggests that DNA itself may be a pharmacological target of reactive species generated from hydrazine metabolism.

More detailed binding profiles have been elucidated for analogs of this compound with other enzyme targets through in silico molecular docking studies.

α-Glucosidase: The most potent N-phenoxyethylisatin hydrazone inhibitor (compound 1e ) was found to have a binding score of -9.7 kcal/mol, slightly better than the standard drug acarbose (-9.4 kcal/mol). Unlike acarbose, which relies mainly on hydrogen bonds, the binding of compound 1e is dominated by π-interactions within the enzyme's active site nih.gov.

Cholinesterases: Docking studies of 1E,1′E-hydrazine-bis(phenoxy-1,2,3-triazol-acetamide) derivatives showed that they bind favorably within the active sites of both AChE and BChE. The most potent compound (10k ) was shown to interact with both the catalytic and peripheral anionic sites of the enzymes, explaining its high inhibitory activity nih.govnih.gov.

These studies provide a detailed view of the molecular recognition patterns, highlighting the specific amino acid residues and types of chemical bonds (e.g., hydrogen bonds, π-interactions) that stabilize the ligand-target complex and drive the biological activity of these compounds.

Table 5: Molecular Docking and Target Interaction Data for this compound Analogs

| Compound/Analog | Pharmacological Target | Key Interaction Type | Binding Score (kcal/mol) | Reference |

|---|---|---|---|---|

| N-phenoxyethylisatin hydrazone 1e | α-Glucosidase | π-interactions, Hydrogen bonding | -9.7 | nih.gov |

| Hydrazine-bis(phenoxy...) derivative 10k | AChE & BChE | Interaction with CAS and PAS | More favorable than standards | nih.govnih.gov |

| Various Hydrazine Derivatives | DNA | Induction of DNA repair (genotoxicity) | N/A | nih.govnih.gov |

Quantification of Binding Affinities and Stoichiometry

The biological activity of this compound analogs is fundamentally determined by their ability to bind to specific protein targets. The strength of this binding, or affinity, is a key parameter in pharmacology. For many hydrazine derivatives, particularly those that act as irreversible monoamine oxidase inhibitors (MAOIs), the interaction with their target is complex. It involves initial non-covalent binding, followed by an enzyme-catalyzed reaction that results in the formation of a stable, covalent bond. nih.govnih.gov

This process, known as mechanism-based inactivation, implies a 1:1 binding stoichiometry, where one molecule of the inhibitor covalently binds to and inactivates one molecule of the enzyme, typically by forming an adduct with the flavin adenine dinucleotide (FAD) cofactor. nih.govnih.govnih.gov The potency of such irreversible inhibitors is defined by two key kinetic parameters: Ki, the constant for the initial reversible binding, and kinact, the maximal rate of inactivation. nih.gov

More directly relevant to the phenoxyethyl structure, a series of N-phenoxyethylisatin hydrazones were evaluated as inhibitors of the α-glucosidase enzyme. rsc.orgrsc.orgnih.govnih.gov These studies provide half-maximal inhibitory concentration (IC50) values, which are a measure of the functional strength of an inhibitor. Several of these analogs demonstrated highly potent inhibition, with IC50 values in the low micromolar to nanomolar range, significantly more potent than the standard drug acarbose. rsc.orgnih.govnih.gov For instance, the most active compound in one series, 1e , exhibited an IC50 value of 3.64 ± 0.13 µM. rsc.orgnih.govnih.gov Molecular docking studies suggest that the binding of these potent inhibitors is dominated by π-interactions within the enzyme's active site. rsc.orgnih.govnih.gov

Structure-Activity Relationship (SAR) Elucidation of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of the this compound scaffold, researchers can identify key structural features responsible for potency and selectivity.

Influence of Substituent Nature and Position on Biological Potency

The nature and position of substituents on the aromatic rings of this compound derivatives have a profound impact on their biological potency. A comprehensive study on a series of N-phenoxyethylisatin hydrazones as α-glucosidase inhibitors provides a clear illustration of these principles. nih.gov

In this series, the inhibitory activity was significantly influenced by halogen substitutions on the phenoxy ring. The research categorized the compounds into groups to systematically assess the impact of different substituents.

Group A (compounds 1a, 1d, 1g, 1j): This group highlighted the effect of substituents on the phenoxy ring. The unsubstituted analog 1a (R = H) showed the weakest activity (IC50 = 94.89 ± 0.64 µM). Introducing a chloro (1d , R = Cl) or bromo (1g , R = Br) group at the para-position of the phenoxy ring dramatically increased potency. Conversely, a fluoro substituent (1j , R = F) led to a complete loss of activity. nih.gov

Group C (compounds 1c, 1f, 1i, 1l): This group also demonstrated that halogen substitution was beneficial for activity. The bromo-substituted derivative 1i (R = Br) was the most potent in this group (IC50 = 10.12 ± 0.11 µM). nih.gov

These findings collectively indicate that electron-withdrawing and sterically bulky substituents like chlorine and bromine at the para-position of the phenoxy ring are highly favorable for α-glucosidase inhibitory activity in this class of compounds. nih.gov

| Compound | Substituent (R) on Phenoxy Ring | Other Substituents (X, Y) | IC50 (µM) |

|---|---|---|---|

| 1a | H | X=CH, Y=N | 94.89 ± 0.64 |

| 1d | Cl | X=CH, Y=N | 23.47 ± 0.18 |

| 1g | Br | X=CH, Y=N | 14.21 ± 0.13 |

| 1j | F | X=CH, Y=N | Inactive |

| 1b | H | X=N, Y=CH | 15.29 ± 0.13 |

| 1e | Cl | X=N, Y=CH | 3.64 ± 0.13 |

| 1h | Br | X=N, Y=CH | 4.29 ± 0.13 |

| 1k | F | X=N, Y=CH | 11.23 ± 0.16 |

| 1c | H | X=C-Br, Y=N | 25.73 ± 0.15 |

| 1f | Cl | X=C-Br, Y=N | 17.38 ± 0.13 |

| 1i | Br | X=C-Br, Y=N | 10.12 ± 0.11 |

| 1l | F | X=C-Br, Y=N | 15.42 ± 0.12 |

| Acarbose (Standard) | - | - | 873.34 ± 1.67 |

Stereochemical Considerations in Activity Modulation

Stereochemistry can play a critical role in the biological activity of drugs, as stereoisomers can exhibit different binding affinities and efficacies. If a molecule contains one or more chiral centers, it can exist as enantiomers or diastereomers. These different spatial arrangements can lead to varied interactions with chiral biological targets like enzymes and receptors.

For hydrazine derivatives, the introduction of chiral centers can lead to stereoisomers with distinct pharmacological profiles. A patent describing a broad class of pharmacologically active hydrazine derivatives notes that when asymmetric carbon atoms are present, the compounds can exist in (R), (S), or a mixture of (R,S) configurations. The patent further specifies that for certain substitutions, compounds with the (S)-configuration are preferred, suggesting that stereochemistry is a key factor in achieving optimal biological activity for these types of molecules. google.com While specific preclinical studies detailing the differential activity of stereoisomers of this compound analogs are not prevalent in the reviewed literature, this highlights the importance of considering stereochemical properties in future drug design and development efforts.

Rational Design Principles for Enhanced Activity and Selectivity

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the molecular interactions governing ligand binding. For this compound derivatives, particularly in the context of MAO inhibition, several design principles have emerged. nih.gov

A primary goal in modern MAOI design is to achieve selectivity for one isoform (MAO-A or MAO-B) over the other and to engineer reversible inhibitors to minimize the side effects associated with older, irreversible, non-selective drugs. nih.gov General design strategies often involve a pharmacophore model consisting of two hydrophobic rings connected by a linker. researchgate.net The nature of the rings and the length and flexibility of the linker are critical for determining potency and selectivity. researchgate.net

The SAR findings from the N-phenoxyethylisatin hydrazone series provide specific, rational design principles for enhancing activity against α-glucosidase: nih.gov

Exploitation of π-Interactions: Molecular docking of the most potent analog, 1e , revealed that its binding is primarily stabilized by π-interactions rather than hydrogen bonding. This suggests that future designs should focus on incorporating aromatic systems and substituents that can engage in favorable π-stacking and other non-covalent π-interactions within the target's active site. rsc.orgnih.govnih.gov

Strategic Placement of Halogens: The dramatic increase in potency with chloro and bromo substituents on the phenoxy ring indicates that these groups occupy a favorable pocket in the enzyme's active site. nih.gov Their electron-withdrawing nature and size appear optimal for the observed interactions. Therefore, incorporating these specific halogens at the para-position of the phenoxy moiety is a key design principle for this class of inhibitors. nih.gov

Balancing Physicochemical Properties: In addition to direct binding interactions, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling of the N-phenoxyethylisatin hydrazones confirmed that the most potent compounds possess favorable drug-like properties, including good oral bioavailability and balanced hydrophilicity. rsc.orgnih.govnih.gov This underscores the principle that rational design must concurrently optimize for both pharmacodynamic (activity) and pharmacokinetic (drug-like) properties to produce a viable therapeutic candidate.

By integrating these general and specific design principles, researchers can more effectively navigate the chemical space to develop novel this compound derivatives with enhanced biological activity and improved therapeutic profiles.

Metabolic Pathways and Biotransformation of 2 Phenoxyethyl Hydrazine in Biological Systems Preclinical and Mechanistic Investigations

Characterization of Reactive Intermediates and their Macromolecular Interactions

The metabolism of hydrazine (B178648) derivatives can produce reactive intermediates, such as free radicals. longdom.orgnih.gov For phenelzine (B1198762), a 2-phenylethyl radical has been identified, which can inactivate CYP450 by reacting with its heme prosthetic group. nih.gov The formation of such reactive species is often linked to the pharmacological and toxicological effects of these compounds, as they can bind to macromolecules like proteins and DNA. longdom.orgnih.gov The specific reactive intermediates formed from (2-phenoxyethyl)hydrazine (B1346010) and their interactions with cellular macromolecules are currently unknown.

In Vitro and Ex Vivo Metabolic Profiling Methodologies

A variety of methodologies are employed to study the metabolism of chemical compounds. In vitro methods often use liver microsomes, which contain a high concentration of drug-metabolizing enzymes like CYP450s, to identify metabolic pathways and potential reactive intermediates. nih.govnih.govnih.gov Techniques such as high-pressure liquid chromatography-mass spectrometry (LC-MS) are used to identify and quantify metabolites. scholaris.ca Ex vivo studies, such as those using perfused organs, can provide further insights into metabolic processes under conditions that more closely mimic a whole organism. nih.gov Untargeted metabolic profiling using mass spectrometry is a powerful tool to identify a wide range of metabolites in biological samples. nih.gov While these techniques are standard in metabolic research, their specific application to profile the metabolism of this compound has not been reported in the reviewed scientific literature.

Computational and Cheminformatics Insights into this compound

The exploration of pharmacologically active compounds is increasingly driven by computational chemistry and cheminformatics. These in silico techniques provide a powerful lens through which the properties, behavior, and interactions of molecules like this compound can be predicted and understood at an atomic level. While specific computational studies focusing exclusively on this compound are not extensively detailed in public literature, the methodologies are well-established. By examining computational research on structurally similar compounds, such as the well-known monoamine oxidase (MAO) inhibitor phenelzine ((2-phenylethyl)hydrazine) and other hydrazine derivatives, we can illustrate the application and potential findings of these powerful predictive tools.

Advanced Analytical Methodologies for 2 Phenoxyethyl Hydrazine and Its Metabolites in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for the analysis of (2-Phenoxyethyl)hydrazine (B1346010), providing the necessary separation from endogenous matrix components and other potential interferences. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been successfully applied.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile and widely used technique for the quantification of this compound in various samples. A fast and highly sensitive ultra-high performance liquid chromatography (UPLC) method coupled with tandem mass spectrometry (MS/MS) has been developed for its determination in human plasma. ijpda.org This method involves solid-phase extraction (SPE) to isolate the analyte and an internal standard from the plasma matrix. ijpda.org Chromatographic separation is typically achieved on a reverse-phase column, such as an ACE-C18 column. ijpda.org

Another HPLC procedure has been established for the determination of phenelzine (B1198762) sulfate (B86663) in the presence of its degradation product, phenethyl alcohol. tandfonline.com This method utilizes an octadecylsilane (B103800) column with UV detection at a short wavelength of 209 nm, which allows for the detection of as little as 0.005% decomposition. tandfonline.com The mobile phase often consists of a mixture of acetonitrile (B52724) and a buffered aqueous solution containing an ion-pairing agent like heptane (B126788) sulfonic acid to improve peak shape and retention. tandfonline.comtandfonline.com

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Method 1 (Plasma) ijpda.org | Method 2 (Drug Substance) tandfonline.com |

|---|---|---|

| Column | ACE-C18 (5µm, 100 x 4.6mm) | Octadecylsilane (5 µm, 100 mm x 4.6 mm i.d.) |

| Mobile Phase | Gradient | Acetonitrile - 0.05 M sodium dihydrogen phosphate (B84403) (pH 2.5) containing 0.02 M heptane sulfonic acid sodium salt (20:80) |

| Flow Rate | 0.9 mL/min | 1.0 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) | UV at 209 nm |

| Linear Range | 0.508 ng/mL to 25.144 ng/mL | 7.5 to 22.5 mg |

| Internal Standard | Hydroxyzine | Not specified |

Gas Chromatography (GC) Coupled with Selective Detectors (e.g., NPD, FID)

Gas chromatography offers high resolution and is particularly effective for volatile and thermally stable compounds. ijnc.ir For the analysis of polar compounds like this compound, derivatization is often necessary to improve its volatility and chromatographic behavior. ijnc.ir

A quantitative GC assay for phenelzine in plasma and other fluids utilizes a nitrogen-phosphorus detector (NPD), which provides excellent selectivity for nitrogen-containing compounds. oup.comnih.gov In this method, phenelzine is derivatized by cyclization with acetylacetone (B45752) to form a stable derivative. oup.comnih.gov This is followed by liquid-liquid extraction for purification and concentration before injection into the GC system. oup.comnih.gov This approach can achieve detection limits of less than 1 ng/mL. oup.com Benzylhydrazine is often used as an internal standard to ensure accuracy. oup.com While Flame Ionization Detectors (FID) are also used in GC, the NPD is particularly advantageous for phenelzine due to its nitrogen content, offering higher sensitivity and selectivity compared to the more universal FID. mdpi.comgcms.cz

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the unequivocal identification and structural elucidation of this compound and its metabolites.

Mass Spectrometry (MS) for Identification and Structural Elucidation (e.g., GC/MS)

Mass spectrometry, especially when coupled with a chromatographic separation technique like GC (GC/MS), is a powerful tool for the analysis of this compound. nih.govnih.gov GC-MS combines the separation power of GC with the mass analysis capabilities of MS to provide high sensitivity and specificity. nih.gov

For GC-MS analysis, derivatization is a common strategy. Phenelzine can be reacted with reagents like pentafluorobenzaldehyde (B1199891) to form a stable hydrazone derivative. nih.govresearchgate.net This derivative exhibits good gas chromatographic properties, allowing for effective separation. nih.govresearchgate.net Electron impact (EI) ionization is often used, and the resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for identification. nih.gov By using selected ion monitoring (SIM), the instrument can be set to detect only specific ions characteristic of the derivatized phenelzine, which significantly enhances the sensitivity and allows for the measurement of concentrations as low as 2 ng/mL in plasma. nih.govresearchgate.net The use of an isotope-labeled internal standard, such as phenelzine-d5, is a common practice in quantitative GC-MS assays to improve precision and accuracy. nih.govresearchgate.net

Table 2: GC/MS Method for this compound Analysis in Plasma

| Parameter | Details nih.gov |

|---|---|

| Derivatization Reagent | Pentafluorobenzaldehyde |

| Derivative Formed | Hydrazone |

| Ionization Mode | Electron Impact (EI) |

| Detection Mode | Selected Ion Monitoring (SIM) |

| Internal Standard | Phenelzine-d5 |

| Sensitivity | 2 ng/mL |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural determination of organic molecules, including this compound. msu.edursc.org NMR provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). rsc.orgcore.ac.uk

UV-Vis Spectrophotometry for Quantification and Derivatization Detection

UV-Vis spectrophotometry is a versatile and cost-effective technique that can be used for the quantification of this compound. scholarsresearchlibrary.com It can be used as a standalone method, often after a derivatization reaction, or as a detection method coupled with HPLC. tandfonline.comtaylorfrancis.com

Many pharmaceutical compounds lack a strong chromophore, which can limit the sensitivity of direct UV-Vis detection. researchgate.net To overcome this, derivatization reactions are employed to introduce a chromophoric group into the analyte molecule, shifting its absorption to a more suitable wavelength and enhancing its molar absorptivity. researchgate.netsemanticscholar.org For hydrazine (B178648) compounds, a common derivatization agent is p-dimethylaminobenzaldehyde, which reacts with the hydrazine to form a yellow-colored product that can be measured spectrophotometrically. mt.comresearchgate.net

In the context of HPLC, UV-Vis detectors are commonly used. An HPLC method for phenelzine sulfate has been developed that uses UV detection at 209 nm. tandfonline.com This short wavelength allows for sensitive detection of the analyte and its degradation products. tandfonline.com The linearity of the detector response to the concentration of the analyte allows for accurate quantification. tandfonline.com

Chemical Derivatization Strategies for Enhanced Detection and Improved Analytical Performance

In the analysis of this compound and its related metabolites or impurities, chemical derivatization is a crucial strategy employed to overcome analytical challenges. tandfonline.comcdc.gov Hydrazine moieties are characterized by properties such as high polarity, low molecular weight, and the lack of a strong chromophore, which can result in poor chromatographic retention, low sensitivity, and difficulty in detection using common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC). nih.gov Derivatization modifies the analyte's chemical structure to a form that is more suitable for analysis, thereby enhancing detection, improving separation efficiency, and increasing sensitivity. jfda-online.com

The primary goals of derivatizing this compound or its potential hydrazine impurities are:

To introduce a chromophore or fluorophore: This allows for highly sensitive detection using UV-Visible or fluorescence detectors in HPLC. nih.govlibretexts.org

To increase volatility: For GC analysis, non-volatile compounds must be converted into more volatile derivatives. science.gov

To improve chromatographic behavior: Derivatization can reduce the polarity of an analyte, leading to better peak shape and retention on reverse-phase columns. libretexts.org

To enhance ionization efficiency: For mass spectrometry (MS) detection, derivatization can create a derivative that is more readily ionized, leading to a stronger signal.

A common and effective approach involves the reaction of the hydrazine functional group with an aldehyde or ketone to form a stable hydrazone derivative. nih.gov This reaction is often rapid and specific. For instance, a selective and rapid LC-MS/MS method for the quantification of phenelzine in human plasma involved derivatization with pentafluorobenzaldehyde. nih.gov Similarly, to determine trace levels of hydrazine in phenelzine sulfate drug substance, salicylaldehyde (B1680747) is used as a derivatizing agent, which reacts with hydrazine to form a salazine derivative that can be measured by UV detection. tandfonline.com

Other reagents have been systematically evaluated for the analysis of hydrazines. 4-nitrobenzaldehyde (B150856) was selected as a highly suitable choice for phenylhydrazines because its derivative exhibits a significant redshift in its maximum absorption wavelength to 416 nm. rsc.org This shift to the visible region effectively minimizes interference from the drug matrix, which typically absorbs in the 190-380 nm range. nih.govrsc.org Another effective reagent, 2-Hydroxy-1-Naphthalaldehyde (HNA), reacts with hydrazine to form a hydrazone product with a maximum UV absorbance in the visible range (406/424 nm), achieving similar benefits of enhanced sensitivity and selectivity. nih.gov

The selection of a derivatization reagent and method depends on the analytical instrument being used, the matrix in which the analyte is being measured, and the required sensitivity.

| Derivatization Reagent | Analyte | Analytical Technique | Derivative Formed | Advantage of Derivatization | Reference |

|---|---|---|---|---|---|

| Pentafluorobenzaldehyde | This compound (Phenelzine) | LC-MS/MS | Hydrazone | Enhances ionization for sensitive mass spectrometric detection. | nih.gov |

| Salicylaldehyde | Hydrazine (impurity) | HPLC-UV | Salazine (a type of hydrazone) | Introduces a chromophore for UV detection at 209 nm. | tandfonline.com |

| 4-Nitrobenzaldehyde | Phenylhydrazines | HPLC-UV/Visible | Hydrazone | Shifts maximum absorption to the visible spectrum (416 nm), reducing matrix interference and enhancing selectivity. | rsc.org |

| 2-Hydroxy-1-Naphthalaldehyde (HNA) | Hydrazine (impurity) | HPLC-UV/Visible | Hydrazone | Creates a derivative with strong absorbance in the visible range (406/424 nm), minimizing matrix interference. | nih.gov |

| Benzaldehyde | 2-Hydroxy Ethyl Hydrazine | GC-MS | Hydrazone derivative | Forms a stable, volatile compound suitable for GC-MS analysis. | wisdomlib.orgresearchgate.net |

Validation and Sensitivity Assessment of Analytical Methods for Research Applications

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. scholarsresearchlibrary.com For research applications involving this compound, robust and validated analytical methods are essential to ensure the reliability, accuracy, and precision of the data generated. Method validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). scholarsresearchlibrary.comrasayanjournal.co.in Key parameters assessed during validation include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). scholarsresearchlibrary.com

Sensitivity is a crucial aspect of method validation, particularly when analyzing analytes at trace levels in complex biological matrices. tbzmed.ac.ir The sensitivity of a method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). juniperpublishers.comnih.gov

Limit of Detection (LOD): This is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. juniperpublishers.com It is often determined based on a signal-to-noise ratio of 3:1. juniperpublishers.com

Limit of Quantification (LOQ): This is the lowest concentration of an analyte that can be quantitatively determined with a suitable level of precision and accuracy. juniperpublishers.com The LOQ is frequently established at a signal-to-noise ratio of 10:1 or by demonstrating that the analyte can be measured with acceptable precision and accuracy at that concentration. juniperpublishers.com

Different analytical approaches yield varying levels of sensitivity. For instance, a highly sensitive LC-MS/MS method developed for the quantification of this compound in human plasma was validated as per regulatory guidelines and demonstrated a lower limit of quantitation (LLOQ) of 0.51 ng/mL. nih.gov The method showed excellent linearity over a concentration range of 0.51 to 25.2 ng/mL. nih.gov

For the analysis of hydrazine as a potential impurity in this compound drug substance, an HPLC method using derivatization with salicylaldehyde was shown to have a limit of detection equivalent to 10 ppm of hydrazine. tandfonline.com Another method for determining residual phenylhydrazine (B124118) using 4-nitrobenzaldehyde derivatization achieved an LOD of 0.008 μg/mL and an LOQ of 0.02 μg/mL, highlighting the sensitivity that can be attained with optimized derivatization and chromatographic conditions. rsc.org

The validation process confirms that the analytical method is linear, accurate, precise, and specific for the analyte in the intended research matrix. Precision is assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision), with results typically expressed as the relative standard deviation (%RSD). scholarsresearchlibrary.com Accuracy is determined by measuring the recovery of a known amount of analyte spiked into the matrix. scholarsresearchlibrary.com These validation and sensitivity assessments are fundamental to the generation of credible and reproducible scientific research.

| Analytical Method | Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|---|

| LC-MS/MS | This compound (Phenelzine) | Human Plasma | 0.51–25.2 ng/mL | Not Reported | 0.51 ng/mL | nih.gov |

| HPLC-UV | Hydrazine (impurity) | Phenelzine Sulfate Drug Substance | 10–1000 ppm | 10 ppm | Not Reported | tandfonline.com |

| HPLC-UV/Visible | Phenylhydrazine | Drug Substance | Not Reported | 0.008 μg/mL | 0.02 μg/mL | rsc.org |

| Spectrophotometry | Hydrazine (impurity) | Drug Substance (Sitagliptin Phosphate) | 0.2–27 µg/g | 0.20 µg/g | 0.60 µg/g | scholarsresearchlibrary.com |

| GC-MS | 2-Hydroxy Ethyl Hydrazine | Pharmaceutical Compounds | 0.02–0.3 µg/mL | 0.006 µg/mL | 0.02 µg/mL | researchgate.net |

Future Research Directions and Emerging Opportunities for 2 Phenoxyethyl Hydrazine

Exploration of Undiscovered Pharmacological Targets and Biological Roles

While the primary mechanism of (2-Phenoxyethyl)hydrazine (B1346010) is the irreversible inhibition of MAO, its therapeutic effects may not be solely attributable to this action. Future research is poised to explore novel pharmacological targets and biological activities that could significantly broaden its therapeutic potential.

The hydrazine (B178648) and hydrazide-hydrazone chemical motifs are present in a wide array of compounds demonstrating diverse pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, anticancer, antiviral, antibacterial, and antifungal properties. iscientific.orgmdpi.comresearchgate.net This suggests that this compound and its derivatives could interact with a range of biological targets beyond MAO.

Emerging research into MAO inhibitors is expanding into new indications, providing a roadmap for future investigation of this compound. patsnap.com Potential areas for exploration include:

Neurodegenerative Diseases: Beyond symptomatic benefits in Parkinson's disease, MAO inhibitors are being investigated for neuroprotective effects that could slow disease progression in conditions like Alzheimer's and Parkinson's by mitigating oxidative stress and neuroinflammation. patsnap.compatsnap.com

Oncology: Preclinical and initial clinical studies have shown that MAO inhibitors, including phenelzine (B1198762), can act as anticancer agents, potentially by sensitizing cancer cells to other treatments or by modulating the tumor microenvironment. patsnap.comfrontiersin.org Research has demonstrated phenelzine's efficacy as both a monotherapy and in combination with other immunotherapies in melanoma models. frontiersin.org

Cardiovascular and Metabolic Disorders: There is renewed interest in the role of MAO inhibition in modulating metabolic pathways and cardiovascular function. patsnap.com Given MAO's contribution to oxidative stress and vascular dysfunction, there is potential to repurpose compounds like this compound for conditions such as diabetes, obesity, and hypertension. patsnap.com

Substance Abuse and Addiction: The modulation of neurotransmitter levels by MAO inhibitors suggests potential applications in managing substance abuse, such as tobacco dependence. patsnap.com

Table 1: Potential Future Research Areas for this compound

| Therapeutic Area | Potential Mechanism/Role |

|---|---|

| Neurodegeneration | Neuroprotection, reduction of oxidative stress and neuroinflammation |

| Oncology | Sensitization to chemotherapy, modulation of tumor immune response |

| Cardiovascular Disease | Reduction of oxidative stress, improved endothelial function |

| Metabolic Disorders | Modulation of metabolic pathways related to diabetes and obesity |

| Addiction Medicine | Management of substance dependence through neurotransmitter modulation |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The traditional process of drug discovery and analog design is time-consuming and resource-intensive. The integration of artificial intelligence (AI) and machine learning (ML) offers a transformative approach to accelerate the design and activity prediction of novel analogs of this compound. uic.eduijert.orgewadirect.com

Computational methods are already employed in the development of new MAO inhibitors through techniques like molecular docking and pharmacophore generation. patsnap.com AI and ML can further enhance these efforts in several ways:

Predictive Modeling: ML algorithms can be trained on existing datasets of hydrazine derivatives to learn the complex relationships between chemical structure and biological activity. mdpi.commdpi.com These models can then predict the pharmacological properties of novel, untested this compound analogs, allowing researchers to prioritize the synthesis of compounds with the highest probability of success.

De Novo Design: AI, particularly through generative models, can design entirely new molecules based on the this compound scaffold. These models can be optimized to generate compounds with desired properties, such as increased selectivity for a specific MAO isoform, improved blood-brain barrier penetration, or novel activity at a different target altogether.

Optimization of Physicochemical Properties: Machine learning can predict key drug-like properties (e.g., solubility, metabolic stability) for virtual compounds. nih.gov This allows for the in-silico optimization of this compound analogs to improve their pharmacokinetic profiles before committing to chemical synthesis.

By leveraging these computational tools, researchers can more efficiently navigate the vast chemical space to identify next-generation compounds with superior efficacy and safety profiles. mdpi.com

Development of Innovative Synthetic Methodologies for Analog Libraries

To explore the full therapeutic potential of the this compound scaffold, it is crucial to develop efficient and versatile synthetic methods capable of producing large and diverse libraries of related compounds. Hydrazides are key intermediates for creating novel biologically active molecules. researchgate.net

Future research in this area will likely focus on:

Combinatorial Synthesis: Applying principles of combinatorial chemistry to the this compound backbone would enable the rapid generation of hundreds or thousands of analogs. By systematically varying different parts of the molecule (e.g., substitutions on the phenyl ring, modifications to the ethyl linker), researchers can create a comprehensive library for high-throughput screening against a panel of biological targets.

Modern Catalysis: The development of novel catalysts can facilitate more efficient and selective reactions for modifying the core structure. This could include methods for late-stage functionalization, allowing for the diversification of complex analogs from a common intermediate, thereby streamlining the synthetic process.

Flow Chemistry: The use of continuous flow reactors can offer advantages in terms of safety, scalability, and reaction control for synthesizing hydrazine-containing compounds. This technology could be instrumental in the reproducible and efficient production of analog libraries for screening campaigns.

Recent synthetic work on novel hydrazide and hydrazone derivatives, such as N-phenoxyethylisatin hydrazones and pyrroloquinoxaline compounds with a hydrazine moiety, showcases the chemical tractability and biological promise of such analogs. nih.govrsc.org These studies provide a foundation for building more extensive and diverse chemical libraries based on the this compound framework.

Utility of this compound as a Chemical Probe for Fundamental Biological Processes

The inherent reactivity of the hydrazine functional group makes this compound and its derivatives powerful tools for chemical biology. Hydrazines can serve as versatile chemical probes to identify and study the function of proteins in their native cellular environment. matthewslab.org

The electron-rich nature of hydrazine makes it an effective warhead for reacting with electron-deficient moieties within enzyme active sites, particularly those involving cofactors. matthewslab.org this compound (phenelzine) itself is a classic example, as it irreversibly inhibits MAO through a radical mechanism that results in the alkylation of the FAD cofactor. matthewslab.org

Future opportunities in this domain include:

Activity-Based Protein Profiling (ABPP): By attaching a reporter tag (like a fluorophore or biotin) to a this compound-based scaffold, researchers can create activity-based probes. These probes can be used in complex biological systems (e.g., cell lysates, living cells) to covalently label new, previously unknown enzyme targets. nih.gov This approach has the potential to uncover novel roles for enzymes that are reactive toward hydrazines.

Mapping Cofactor-Dependent Enzymes: The broad reactivity of hydrazine probes toward various cofactors and other electrophilic modifications can be leveraged to globally map the activity of these enzyme classes across different physiological and disease states. matthewslab.orgnih.gov

Target Deconvolution: When a this compound analog shows a novel biological effect, a probe-based version of the compound can be used to identify its specific molecular target(s), helping to elucidate its mechanism of action.

The development of hydrazine-based probes represents a significant opportunity to move beyond studying known targets and to use the unique chemistry of this compound as a discovery tool for exploring fundamental biological processes. matthewslab.orgnih.gov

Q & A

Q. What are the key steps and analytical techniques for synthesizing (2-Phenoxyethyl)hydrazine derivatives?

The synthesis typically involves multi-step reactions, including cyclization of pyrazole rings and functionalization with phenoxy and hydrazide groups. Critical parameters include temperature control (60–80°C), pH adjustment (acidic for diazotization), and reaction time optimization (2–6 hours). Analytical techniques such as Thin-Layer Chromatography (TLC) monitor reaction progress, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm structural integrity . For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) reveals hydrogen-bonding networks and molecular packing, essential for validating purity .

Q. How can hydrazine derivatives be used to derivatize carbonyl compounds for analytical purposes?

this compound reacts with aldehydes/ketones to form stable hydrazones, enabling qualitative and quantitative analysis. For example, refluxing with benzaldehyde in ethanol (1–3 hours) yields crystalline hydrazones, characterized by melting point determination and IR spectroscopy. This method is critical for identifying unknown carbonyl compounds in organic mixtures .

Q. What quantitative methods are available for determining hydrazine concentrations in reaction systems?

Spectrophotometric methods using potassium permanganate reduction are standard. Hydrazine reduces permanganate (MnO₄⁻) in acidic media, with absorbance measured at 526–546 nm. Calibration curves (0.1–10 mM range) provide linear correlation (R² > 0.99), validated via molar absorptivity (∼2200 L·mol⁻¹·cm⁻¹) .

Advanced Research Questions

Q. What computational approaches elucidate the reaction mechanisms of hydrazine derivatives in redox processes?

Density Functional Theory (DFT) studies, such as M05-2X/6-31G(d), model hydrazine-mediated reductions. For example, hydrazine reduces graphene oxide (GO) epoxide groups via a two-step mechanism: nucleophilic attack on the epoxide oxygen, followed by proton transfer. Activation barriers (∼25–30 kcal/mol) and thermodynamic favorability (ΔG < 0) guide catalyst design .

Q. How can hydrazine catalysts be optimized for ring-opening metathesis reactions?

Computational screening of bicyclic hydrazines ([2.2.2] vs. [2.2.1] systems) reveals lower activation barriers (ΔΔG‡ = −5 kcal/mol) for cycloreversion steps. Experimentally, [2.2.2]-hydrazines achieve 90% yield in norbornene metathesis under mild conditions (50°C, 12 hours), validated by GC-MS .

Q. What role do hydrazine derivatives play in hydrogen storage and fuel cell applications?

Catalytic decomposition of hydrazine monohydrate (N₂H₄·H₂O) over Ir/Al₂O₃ produces H₂ and N₂ (3:1 ratio) at 80–100°C, achieving >95% conversion. This process is thermodynamically favorable (ΔH = −95 kJ/mol) and impurity-free, making it suitable for portable fuel cells .

Q. How do structural modifications of this compound impact biological activity?

Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhances anticancer activity. For instance, derivatives with 4-nitrophenyl substituents induce apoptosis in HeLa cells (IC₅₀ = 8 µM) via caspase-3 activation, validated by flow cytometry and Western blotting. Structure-activity relationships (SAR) are modeled using QSAR software (e.g., MOE) .

Methodological Tables

Table 1. Key Analytical Techniques for Hydrazine Derivatives

Table 2. Computational Parameters for Hydrazine-Mediated Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.